2,5-Dibromobenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INERZUPHFUUUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322184 | |
| Record name | 2,5-dibromobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7467-11-0 | |
| Record name | 7467-11-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2,5-dibromobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7467-11-0 | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for 2,5 Dibromobenzenesulfonamide and Analogous Structures
Direct Halogenation Strategies for Benzenesulfonamide (B165840) Scaffolds
Direct halogenation of an existing benzenesulfonamide framework presents a formidable challenge due to the electronic properties of the sulfonamide group. As a powerful electron-withdrawing group, the sulfonamide moiety deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles primarily to the meta-position.
Regioselective Bromination of Benzenesulfonamide Precursors
Achieving a 2,5-dibromo substitution pattern on a benzenesulfonamide scaffold via direct bromination is synthetically complex. The inherent directing effect of the sulfonamide group complicates the introduction of bromine atoms at the ortho and para positions relative to it. Standard electrophilic aromatic bromination of benzenesulfonamide would be expected to yield the 3-bromo and subsequently the 3,5-dibromo derivatives.
To obtain the 2,5-dibromo isomer, a synthetic strategy would typically involve starting with a pre-functionalized benzene (B151609) ring where the directing effects of existing substituents can be leveraged. For instance, one might begin with a precursor like p-bromobenzenesulfonamide. The bromine atom is an ortho-, para-director, while the sulfonamide group is a meta-director. The second bromination would then be directed by both groups, leading to a mixture of products. Theoretical analysis using density functional theory (DFT) helps predict the outcomes of such electrophilic aromatic brominations by evaluating reaction mechanisms and positional selectivity. rsc.org
Various brominating agents are employed to influence regioselectivity in aromatic systems. mdpi.com While N-bromosuccinimide (NBS) is a common choice, other reagents like N,N'-dibromo-N,N'-1,2-ethylene bis(p-toluenesulfonamide) have been developed for highly regioselective bromination of activated aromatic compounds. researchgate.netasianpubs.org However, for deactivated systems like benzenesulfonamides, achieving the desired 2,5-substitution pattern directly remains a significant synthetic hurdle, often necessitating multi-step sequences rather than direct halogenation.
Table 1: Common Reagents for Electrophilic Aromatic Bromination
| Reagent | Typical Application | Selectivity |
|---|---|---|
| Bromine (Br₂) with Lewis Acid | General-purpose bromination | Varies with substrate and catalyst |
| N-Bromosuccinimide (NBS) | Bromination of activated rings and allylic/benzylic positions | Often provides high regioselectivity mdpi.com |
| 1,3-Dibromo-5,5-dimethylhydantoin | General brominating agent | Can be less regioselective than NBS mdpi.com |
Derivatization from Sulfonyl Chloride Intermediates
A more practical and widely used approach for the synthesis of 2,5-Dibromobenzenesulfonamide involves the preparation of a key intermediate, 2,5-dibromobenzenesulfonyl chloride, followed by an amidation reaction.
Synthesis of 2,5-Dibromobenzenesulfonyl Chloride as a Precursor
The most effective route to 2,5-dibromobenzenesulfonyl chloride begins with a substituted aniline (B41778) precursor, which dictates the final substitution pattern. A common industrial method utilizes 2-bromoaniline (B46623) as the starting material in a diazotization-sulfonation sequence. google.com
This process can be broken down into two main steps:
Diazotization: 2-bromoaniline is treated with hydrochloric acid and sodium nitrite (B80452) at low temperatures (-5 to 0 °C) to form a diazonium salt. This intermediate is often stabilized by forming a complex with a Lewis acid, such as zinc chloride or ferric chloride, which makes it more stable and easier to handle than the uncomplexed diazonium salt. google.com
Sulfonyl Chlorination: The stabilized diazonium salt is then added to a solution of thionyl chloride in the presence of a copper(I) chloride catalyst. google.com This reaction, a variation of the Sandmeyer reaction, introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, displacing the diazonium group and yielding the desired 2,5-dibromobenzenesulfonyl chloride. google.com
This method offers advantages such as high yield, operational convenience, and suitability for large-scale production. google.com
Table 2: Representative Synthesis of 2,5-Dibromobenzenesulfonyl Chloride Intermediate
| Step | Reactants | Key Reagents | Temperature | Outcome |
|---|---|---|---|---|
| 1. Diazotization | 2-Bromoaniline, Hydrochloric Acid | Sodium Nitrite, Zinc Chloride or Ferric Chloride | -5 °C to 5 °C | Stable Lewis acid diazonium salt solid google.com |
Amidation Reactions for Sulfonamide Formation
Once the 2,5-dibromobenzenesulfonyl chloride is obtained, the final step is its conversion to the corresponding sulfonamide. This is achieved through an amidation reaction, where the sulfonyl chloride is treated with an amine source. sigmaaldrich.com For the synthesis of the primary sulfonamide (this compound), aqueous or gaseous ammonia (B1221849) is typically used.
The reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide S-N bond. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521) (as in the Schotten-Baumann reaction), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. cbijournal.comfishersci.co.uk
This transformation is generally efficient and high-yielding, providing a reliable method to access a wide variety of sulfonamides from their corresponding sulfonyl chloride precursors. cbijournal.com
Modern Synthetic Protocols and Techniques
Recent advances in organic synthesis have focused on developing more sustainable and efficient methods, including those that avoid the use of transition metals.
Transition-Metal-Free Synthetic Approaches
While classical methods remain robust, research into modern synthetic protocols has yielded transition-metal-free alternatives for the synthesis of sulfonamide-containing structures. Photoinduced reactions, in particular, have emerged as a powerful tool. One such approach involves the photostimulated intramolecular arylation of N-aryl-2-halobenzenesulfonamides to produce dibenzosultams. conicet.gov.ar This type of reaction often proceeds via a radical nucleophilic substitution (SRN1) mechanism and can be initiated by light, sometimes using an efficient energy source like an LED, without the need for a metal catalyst. conicet.gov.ar
Furthermore, transition-metal-free photocatalytic methods have been developed for S-N coupling reactions to create related structures like acylsulfonamides. polyu.edu.hk These reactions may utilize organic dyes as photocatalysts, harnessing light energy to facilitate bond formation under mild conditions. polyu.edu.hk Although a direct transition-metal-free synthesis of this compound itself is not prominently documented, these modern protocols for analogous structures highlight a promising direction for future synthetic strategies. nih.govkyoto-u.ac.jp They offer the potential for cleaner reactions and access to complex molecules that may be challenging to synthesize using traditional means. kyoto-u.ac.jp
The synthesis of sulfonamides, a critical functional group in numerous pharmaceutical agents, has evolved significantly with the advent of modern catalytic methods. nih.gov These advancements provide powerful tools for creating complex molecular architectures, including derivatives of this compound. This article explores sophisticated synthetic strategies, focusing on photoredox catalysis, multi-step synthesis design, and flow chemistry applications.
2 Photoredox Catalysis in Sulfonamide Synthesis
Photoredox catalysis has emerged as a powerful strategy for the synthesis of sulfonamides under mild conditions, often utilizing visible light to drive reactions. domainex.co.uk This methodology frequently involves the generation of radical intermediates, which are then incorporated into the target molecule. nih.gov
A prominent approach involves the synergetic use of photoredox and copper catalysis to construct sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). acs.orgthieme-connect.com The reaction mechanism typically proceeds through several key steps. First, a photocatalyst, such as an iridium complex, absorbs light and enters an excited state. This excited catalyst then reduces an aryl radical precursor via single-electron transfer to generate an aryl radical. acs.org This aryl radical is subsequently trapped by sulfur dioxide to form a sulfonyl radical intermediate. acs.org In a parallel catalytic cycle, a copper(II)-amido complex captures the sulfonyl radical. acs.org This is followed by a reductive elimination step that forges the S-N bond, yielding the final sulfonamide product and a copper(I) species. acs.orgthieme-connect.com Oxygen from the air can play a crucial role in regenerating the active catalysts, turning over both the photocatalytic and copper catalytic cycles. acs.orgthieme-connect.com
This dual catalytic system is effective for a wide range of electron-rich and electron-deficient amines, demonstrating broad functional group tolerance. acs.org Metal-free alternatives have also been developed, employing organic photocatalysts to assemble primary aryl sulfonamides from dibenzothiophenium (DBT) salts as the aryl source and ammonium (B1175870) carbonate as the amine source. nih.gov These methods are particularly valuable for late-stage functionalization, allowing for the direct modification of complex drug molecules. domainex.co.uknih.gov
Table 1: Comparison of Photoredox Catalysis Systems for Sulfonamide Synthesis
This table is interactive. Click on the headers to sort.
| Feature | Synergetic Photoredox/Copper Catalysis | Metal-Free Photoredox Catalysis |
| Catalysts | Photocatalyst (e.g., fac-Ir(ppy)3), Copper salt (e.g., CuCl2) thieme-connect.com | Organic Dye Photocatalyst nih.govnih.gov |
| Aryl Source | Aryl Dibenzothiophenium Salts thieme-connect.com | Dibenzothiophenium (DBT) Salts nih.gov |
| Amine Source | Primary/Secondary Amines acs.org | Ammonium Carbonate ((NH4)2CO3) nih.gov |
| SO2 Source | DABSO acs.org | Triflic Anhydride/DMSO |
| Key Advantage | Broad amine scope, including electron-deficient amines. acs.org | Metal-free, sustainable approach. nih.gov |
| Application | Direct, single-step sulfonamide synthesis. acs.orgthieme-connect.com | Late-stage drug sulfonamidation. nih.gov |
3 Multi-Step Organic Synthesis Design for Complex Derivatives
The compound this compound serves as a versatile building block for the synthesis of more complex molecular derivatives. Its two bromine atoms provide distinct handles for sequential functionalization through various cross-coupling reactions. The design of a multi-step synthesis hinges on the selective transformation of these reactive sites.
For instance, metal-catalyzed reactions like the Stille or Suzuki coupling can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the bromine-substituted positions. nih.gov A potential synthetic strategy could involve the selective mono-functionalization of one bromine atom under carefully controlled conditions, leaving the second bromine available for a subsequent, different transformation. This stepwise approach allows for the construction of unsymmetrically substituted analogs.
The synthesis of complex drug scaffolds often relies on such multi-step sequences where intermediates are not isolated but are directly passed to the next reaction step, a concept that is powerfully realized in flow chemistry. nih.gov The development of a multi-step synthesis for a complex derivative of this compound would require careful planning of the reaction sequence, considering the compatibility of functional groups and the reactivity of the intermediates. Solid-phase synthesis techniques, where molecules are built upon a resin support, can also facilitate multi-step processes by simplifying purification after each step. nih.gov
Table 2: Potential Cross-Coupling Reactions for Functionalizing this compound
This table is interactive. Click on the headers to sort.
| Reaction Name | Reagent Type | Catalyst | Bond Formed | Description |
| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Palladium | C-C | A versatile method for forming carbon-carbon bonds. |
| Stille Coupling | Organotin compound (e.g., stannane) | Palladium | C-C | Effective for creating complex molecules, though tin reagents have toxicity concerns. nih.gov |
| Heck Coupling | Alkene | Palladium | C-C | Forms a substituted alkene by coupling with the aryl halide. |
| Buchwald-Hartwig Amination | Amine | Palladium | C-N | A key reaction for forming carbon-nitrogen bonds, creating substituted anilines. |
| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | C-C | Creates a carbon-carbon bond between the aryl halide and a terminal alkyne. |
4 Flow Chemistry and Continuous Synthesis Considerations
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for multi-step and potentially hazardous reactions. d-nb.inforesearchgate.net This technology utilizes a system of pumps and tubes or microreactors to perform chemical synthesis in a continuously flowing stream. nih.gov
The synthesis of this compound and its derivatives could greatly benefit from this approach. Key advantages include superior heat and mass transfer, which allows for precise temperature control and efficient mixing. nih.gov This is particularly important for highly exothermic reactions or when dealing with unstable intermediates, such as diazonium salts, which are sometimes used in the synthesis of aromatic compounds. d-nb.info By minimizing the reaction volume at any given moment, flow chemistry enhances the safety profile of the process. d-nb.inforesearchgate.net
Furthermore, flow chemistry enables the seamless integration of multiple synthetic steps. syrris.jp A multi-step sequence, such as the functionalization of this compound described previously, can be designed as a continuous process where the output of one reactor flows directly into the next. nih.gov This eliminates the need for manual isolation and purification of intermediates, reducing waste and saving time. syrris.jp This approach has been successfully applied to the multi-step synthesis of active pharmaceutical ingredients (APIs), demonstrating its power and efficiency. syrris.jp The implementation of in-line purification and analysis tools can lead to a fully automated and highly optimized manufacturing process.
Table 3: Comparison of Batch vs. Continuous Flow Synthesis
This table is interactive. Click on the headers to sort.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk with large volumes of hazardous materials. d-nb.info | Enhanced safety due to small reactor volumes. d-nb.inforesearchgate.net |
| Heat Transfer | Limited by surface-area-to-volume ratio; can lead to hotspots. | Excellent heat transfer, allowing precise temperature control. nih.gov |
| Mixing | Can be inefficient, leading to side reactions. | Highly efficient and controlled mixing. d-nb.info |
| Scalability | Often requires re-optimization for different scales. | Easily scalable by running the system for a longer duration. |
| Multi-step Reactions | Requires isolation and purification of intermediates. syrris.jp | Individual steps can be linked seamlessly without isolation. nih.govsyrris.jp |
| Process Control | Manual or semi-automated. | Amenable to full automation and real-time monitoring. |
Spectroscopic and Computational Characterization of 2,5 Dibromobenzenesulfonamide
Vibrational Spectroscopy for Molecular Fingerprinting
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The FT-IR spectrum of 2,5-dibromobenzenesulfonamide would be characterized by several key absorption bands. The sulfonamide group would exhibit strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide would appear as two distinct bands in the 3400-3200 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would be observed in the 1600-1450 cm⁻¹ region. The C-Br stretching vibrations would be found in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹.
Table 3: Prominent FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H stretch | 3400 - 3200 |
| Aromatic C-H stretch | 3100 - 3000 |
| C=C stretch (aromatic) | 1600 - 1450 |
| S=O asymmetric stretch | 1350 - 1300 |
| S=O symmetric stretch | 1160 - 1120 |
| C-S stretch | 900 - 800 |
| C-Br stretch | 700 - 500 |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar and symmetric vibrations. In the Raman spectrum of this compound, the symmetric stretching vibrations of the S=O bonds would be expected to produce a strong signal. The aromatic ring "breathing" modes and the C-Br stretching vibrations would also be prominent and Raman active. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
No experimental or theoretical UV-Vis absorption spectra for this compound have been reported in the reviewed literature. While benzenesulfonamides generally exhibit absorption bands in the UV region arising from π→π* transitions within the benzene ring, the specific absorption maxima (λmax) and molar absorptivity values for the 2,5-dibromo substituted compound are undetermined. The presence of bromine atoms as substituents would be expected to induce a bathochromic (red) shift in the absorption bands compared to unsubstituted benzenesulfonamide (B165840), but without empirical data, the extent of this shift remains speculative.
Fluorescence Spectroscopy
There is no available information regarding the fluorescence properties of this compound. It is therefore unknown whether the compound fluoresces, and if so, what its excitation and emission maxima, quantum yield, and fluorescence lifetime would be.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
While the molecular weight of this compound is calculated to be 314.98 g/mol , no published mass spectra are available to confirm this with high-resolution mass spectrometry. sigmaaldrich.com Furthermore, there is no experimental data detailing the compound's fragmentation pattern under mass spectrometric analysis. Such data would be invaluable for structural elucidation, providing insights into the stability of the molecule and the characteristic cleavage pathways of dibrominated benzenesulfonamides.
Advanced Spectroscopic Techniques for Complex Characterization (e.g., EPR for Metal Complexes)
The synthesis and characterization of metal complexes involving this compound as a ligand have not been described in the scientific literature. Consequently, there are no Electron Paramagnetic Resonance (EPR) spectroscopic studies. EPR spectroscopy is a powerful technique for characterizing complexes containing paramagnetic metal ions, but in the absence of any such complexes with this compound, this type of analysis is not applicable.
Integration of Spectroscopic Data with Computational Chemistry
Consistent with the lack of experimental spectroscopic data, there are no published studies that integrate experimental results with computational chemistry for this compound. Such studies, typically employing methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for interpreting spectra, assigning electronic transitions, and correlating the geometric and electronic structure of a molecule with its spectroscopic properties. The absence of this research signifies a gap in the fundamental understanding of this compound.
Reactivity and Mechanistic Investigations of 2,5 Dibromobenzenesulfonamide
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds, and 2,5-Dibromobenzenesulfonamide serves as a valuable substrate in this context. researchgate.netnih.gov The presence of two bromine atoms on the aromatic ring offers opportunities for selective functionalization, a topic of considerable interest in the synthesis of complex molecules. nih.gov
Suzuki-Miyaura Cross-Coupling Reaction with Arylboronic Acids
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.govnih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. nih.govresearchgate.netnih.gov In the context of this compound, its reaction with arylboronic acids would proceed via the standard Suzuki-Miyaura catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. nih.gov The use of sterically demanding phosphine (B1218219) ligands can be crucial for achieving high yields, and the choice of base plays a key role in the formation of the borate (B1201080) salt necessary for transmetalation. While specific studies on this compound are not extensively detailed, the reaction is expected to be efficient for creating biaryl sulfonamide structures. The reaction of various arylboronic acids with di- and polyhalogenated substrates has been successfully demonstrated, suggesting a high potential for selective coupling. nih.gov
Kumada Cross-Coupling Applications
The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide. organic-chemistry.orgwikipedia.org Typically catalyzed by nickel or palladium, this method is effective for creating carbon-carbon bonds between aryl, vinyl, or alkyl groups. wikipedia.orgnih.gov The application of Kumada coupling to this compound would involve its reaction with an appropriate Grignard reagent, such as an arylmagnesium bromide. organic-chemistry.org Nickel catalysts, often ligated by diphosphines like dppe, have proven effective for the coupling of sulfonamide-containing substrates. nih.gov The catalytic cycle is understood to involve the oxidative addition of the aryl bromide to a Ni(0) or Pd(0) center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org This methodology has been applied on an industrial scale for the synthesis of complex molecules, including pharmaceuticals. wikipedia.orgarkat-usa.org
Negishi Cross-Coupling Methodologies
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and its ability to couple sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org For this compound, a Negishi-type coupling would involve reaction with an organozinc reagent, which can be prepared in situ from the corresponding organolithium or Grignard reagent. orgsyn.org Palladium catalysts, such as those bearing triphenylphosphine (B44618) or other phosphine ligands, are commonly employed. wikipedia.orgorganic-chemistry.org The reaction mechanism follows the typical cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The Negishi coupling has been shown to be highly effective in the synthesis of complex heterocyclic structures like bipyridines, demonstrating its utility and potential for the functionalization of substrates like this compound. orgsyn.org
Studies on Haloselectivity in Polyhalogenated Systems
In polyhalogenated compounds containing identical halogens, achieving site-selectivity in cross-coupling reactions is a significant challenge. nih.govnih.gov For substrates like this compound, the key question is which of the two bromine atoms will react preferentially. Studies on analogous dihalogenated aromatic systems, such as 2,5-dibromopyridine, provide valuable insights. wuxibiology.com In palladium-catalyzed cross-coupling reactions, oxidative addition typically occurs at the most electronically deficient carbon-halogen bond. baranlab.org The regioselectivity is often governed by the interaction between the substrate's Lowest Unoccupied Molecular Orbital (LUMO) and the catalyst's Highest Occupied Molecular Orbital (HOMO). wuxibiology.combaranlab.org For aromatic systems with an electron-withdrawing substituent, like the sulfonamide group, the ortho position (C-2) is generally more activated towards oxidative addition than the meta position (C-5). wuxibiology.com Therefore, in transition metal-catalyzed cross-coupling reactions of this compound, the C-2 bromine is predicted to be the primary site of reaction, enabling selective mono-functionalization. nih.govwuxibiology.com
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com
Activation by Sulfonamide Moiety in SNAr Processes
The sulfonamide group (-SO2NH2) is a potent electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. researchgate.net This activation is crucial for the SNAr reactivity of this compound. Research has confirmed that the sulfonamide moiety is sufficiently electron-withdrawing to enable the displacement of aryl fluorides by nucleophiles like phenoxides, forming the basis for the synthesis of poly(aryl ether sulfonamide)s. researchgate.net The electron-withdrawing nature of the sulfonamide group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the attack occurs at the ortho or para positions. libretexts.orgpressbooks.pub In the case of this compound, nucleophilic attack is expected to occur preferentially at the C-2 position (ortho to the sulfonamide group), as this allows for optimal stabilization of the anionic intermediate. wuxibiology.com This is analogous to the observed C-2 selectivity in the SNAr reactions of 2,5-dibromopyridine. wuxibiology.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a bromine atom, leading to the formation of the Meisenheimer complex, followed by the elimination of the bromide ion to restore aromaticity. youtube.com
Haloselectivity in SNAr of Dibrominated Systems
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings. In polyhalogenated systems, the regioselectivity of the substitution is a critical aspect. While specific studies on the haloselectivity of this compound in SNAr reactions are not extensively documented, the principles governing such reactions in similar dibrominated benzenes provide valuable insights.
The regioselectivity of SNAr reactions is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups activate the ring towards nucleophilic attack and can direct the substitution to specific positions. The sulfonamide group (-SO₂NH₂) is a moderately deactivating, meta-directing group in electrophilic aromatic substitution. However, in the context of SNAr, its strong electron-withdrawing nature through resonance and induction activates the ring.
In a 2,5-dibrominated system, the two bromine atoms are in electronically distinct environments. The bromine at the 2-position is ortho to the sulfonamide group, while the bromine at the 5-position is meta. The activating effect of the sulfonamide group is expected to be more pronounced at the ortho and para positions. Therefore, in an SNAr reaction, it is plausible that the bromine at the 2-position would be more susceptible to substitution than the bromine at the 5-position. This is because the intermediate Meisenheimer complex formed upon nucleophilic attack at C-2 would be better stabilized by the adjacent electron-withdrawing sulfonamide group.
Computational chemistry methods have proven to be a valuable tool for predicting the regioselectivity of SNAr reactions in polyhalogenated benzenes. researchgate.net These studies often analyze the stability of the Meisenheimer intermediates to predict the most likely site of substitution. researchgate.net For some polyhalogenated substrates, concerted SNAr mechanisms, where the formation of the new bond and the breaking of the old bond occur in a single step, have been proposed, especially when the leaving group is a chloride or bromide. nih.gov
Halogen-Metal Exchange Reactions and Positional Selectivity
Halogen-metal exchange is a powerful tool in organic synthesis for the formation of organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org In molecules with multiple halogen atoms, the selectivity of this exchange is a key consideration. The reaction is kinetically controlled, and the rate generally follows the trend I > Br > Cl. wikipedia.org
For dibrominated aromatic compounds, the positional selectivity of the halogen-metal exchange is influenced by both electronic and steric factors, as well as the potential for chelation. In the case of this compound, the two bromine atoms are in non-equivalent positions. The bromine at the 2-position is ortho to the sulfonamide group, while the bromine at the 5-position is meta.
The sulfonamide group can act as a directing group in metallation reactions. While direct C-H metallation is often directed to the ortho position, in halogen-metal exchange, the outcome is less straightforward. The acidity of the N-H protons of the sulfonamide can complicate the reaction, potentially requiring an excess of the organolithium reagent to first deprotonate the sulfonamide before the halogen-metal exchange can occur. researchgate.net
In related systems, such as 3-substituted 1,2-dibromoarenes, regioselective halogen-metal exchange has been achieved. semanticscholar.org The use of a combination of reagents, such as i-PrMgCl and n-BuLi, has been shown to effect selective bromine-metal exchange in dibrominated arene compounds, sometimes influenced by chelation effects. researchgate.net For 2,5-dibromobenzenes with other substituents, selective halogen-lithium exchange has also been reported. organic-chemistry.orgnih.gov In the absence of strong chelating effects, the exchange often occurs at the more sterically accessible position or the position that leads to a more stable organometallic intermediate. Given the steric bulk of the sulfonamide group, it is possible that the halogen-metal exchange would preferentially occur at the 5-position. However, the potential for chelation involving the sulfonamide oxygen atoms could favor exchange at the 2-position. Experimental verification is necessary to determine the actual positional selectivity for this compound.
Reactivity of the Sulfonamide Functional Group
The sulfonamide group in this compound is also a site of reactivity, allowing for a range of transformations.
N-Functionalization and Derivatization Strategies
The nitrogen atom of the sulfonamide can be functionalized through various alkylation and arylation reactions, providing access to a wide range of derivatives.
N-Alkylation:
N-alkylation of sulfonamides can be achieved using various methods. Traditional approaches often involve the use of alkyl halides in the presence of a base. More recently, catalytic methods have been developed to improve efficiency and substrate scope. For instance, manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has been reported, proceeding via a "borrowing hydrogen" methodology. acs.orgorganic-chemistry.org This method is atom-economical, generating only water as a byproduct. organic-chemistry.org Iron-based deep eutectic solvents have also been used as a sustainable medium for the selective mono-alkylation of arylsulfonamides with secondary alcohols. Another approach involves the use of Lewis acids like FeCl₃ and ZnCl₂ to promote the reaction between sulfonamides and alkyl halides. dnu.dp.ua
| Alkylation Method | Reagents | Key Features |
| Borrowing Hydrogen | Mn(I) PNP pincer precatalyst, K₂CO₃, alcohol | Atom-economical, uses alcohols as alkylating agents. acs.orgorganic-chemistry.org |
| Lewis Acid Catalysis | FeCl₃ or ZnCl₂, alkyl halide | Effective for producing vicinal halo amides. dnu.dp.ua |
| Sustainable Media | FeCl₃·6H₂O/glycerol, secondary alcohol | Eco-friendly, selective mono-alkylation. |
N-Arylation:
The formation of N-aryl sulfonamides can be accomplished through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, a classical method for forming C-N bonds, has been adapted for the N-arylation of sulfonamides using copper catalysts. nih.govacs.orgnih.govorganic-chemistry.org More modern approaches, such as the Buchwald-Hartwig amination, utilize palladium or nickel catalysts and offer broader substrate scope and milder reaction conditions. nih.govnih.gov Nickel-catalyzed cross-coupling amination has been shown to be effective for a range of weak N-nucleophiles, including sulfonamides. nih.gov Furthermore, chemoselective N-arylation of aminobenzene sulfonamides can be achieved using copper-catalyzed Chan-Evans-Lam reactions by tuning the reaction conditions. rsc.org A transition-metal-free N-arylation of sulfonamides has also been developed using o-silylaryl triflates in the presence of CsF. capes.gov.br
| Arylation Method | Catalyst System | Key Features |
| Ullmann-type Coupling | Copper salts | Classical method, often requires high temperatures. nih.govacs.orgnih.govorganic-chemistry.org |
| Buchwald-Hartwig Amination | Palladium or Nickel complexes | Milder conditions, broader substrate scope. nih.govnih.gov |
| Chan-Evans-Lam Reaction | Copper catalysts, arylboronic acids | Aerobic conditions, chemoselective. rsc.org |
| Metal-Free Arylation | o-Silylaryl triflates, CsF | Avoids transition metals. capes.gov.br |
Reactivity of N,N-Dibromoarylsulfonamides in Organic Transformations
The corresponding N,N-dibromo derivative of this compound, N,N-dibromo-2,5-dibromobenzenesulfonamide, is expected to be a highly reactive species. N,N-dibromoarylsulfonamides are versatile reagents in organic synthesis, acting as sources of electrophilic bromine or as nitrogen sources in various transformations.
One notable reaction is the bromoform (B151600) reaction of tertiary amines with N,N-dibromosulfonamides, which leads to the formation of amidines through a Csp³-Csp³ bond cleavage. researchgate.net N,N-dibromo-p-toluenesulfonamide has been used in the catalytic diamination of alkenes to synthesize bromoalkyl-branched imidazolines, with nitriles serving as the nucleophilic nitrogen source. nih.gov
Cascade Reactions Involving Sulfonamide Derivatives
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient processes for building molecular complexity. Derivatives of sulfonamides, particularly N,N-dibromoarylsulfonamides, can initiate such cascades.
A prominent example is the cascade synthesis of 5-aminotetrazoles from the reaction of isonitriles, N,N-dibromoarylsulfonamides, and sodium azide (B81097). This metal-free process proceeds through an isolable carbodiimide (B86325) intermediate, which then reacts with azide and cyclizes to form the tetrazole ring. This reaction demonstrates good to excellent yields and tolerates a wide range of functional groups.
Furthermore, cascade reactions initiated by the radical addition of nitrogen-centered radicals derived from N-fluoroarylsulfonimides to alkynes have been developed. researchgate.netnih.govnih.gov These reactions can lead to the synthesis of complex molecules like α-amino-α-aryl ketones through a sequence of radical addition, rearrangement, and other transformations. researchgate.netnih.govnih.gov Palladium-catalyzed cascade reactions involving an intramolecular N-arylation followed by an intermolecular carboamination of an alkene have also been reported for the synthesis of tricyclic heterocycles. nih.govnih.gov
Computational Chemistry and Theoretical Modeling of 2,5 Dibromobenzenesulfonamide
Quantum Mechanical Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and energy levels within the molecule, which in turn dictate its geometry, stability, and reactivity.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net This method is used to determine the ground-state electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. mdpi.com For a molecule like 2,5-dibromobenzenesulfonamide, a typical DFT study begins with geometry optimization. This process computationally alters the bond lengths, bond angles, and dihedral angles of an initial structure to find the lowest energy conformation on the potential energy surface. nih.gov Calculations on similar sulfonamides, such as 4,4'-sulfonyldianiline (Dapsone), have been performed using the B3LYP functional with a 6-311G** basis set to achieve reliable geometries. researchgate.net
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For instance, in a study of a tryptophan-derived sulfonamide, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute these orbital energies and analyze the molecule's reactivity profile. nih.gov
Table 5.1: Illustrative Electronic Properties Calculated for a Model Sulfonamide using DFT (Note: This data is representative of a typical DFT analysis on a sulfonamide, based on findings for analogous compounds.)
| Parameter | Value (eV) | Significance |
| HOMO Energy | -7.50 | Indicates electron-donating capability |
| LUMO Energy | -1.25 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 6.25 | Correlates with chemical stability and reactivity |
While DFT provides high accuracy, its computational expense can be a limitation for very large systems or high-throughput screening. Semi-empirical methods offer a faster alternative by incorporating experimental parameters (hence "semi-empirical") to simplify some of the complex calculations in quantum mechanics. These methods are particularly useful for predicting trends in reactivity and other properties across a series of related compounds.
Though less rigorous than DFT, they can efficiently handle larger molecules and provide qualitative insights into electronic structure and reactivity. They can be employed for initial screenings of molecular properties before committing to more computationally intensive DFT or ab initio calculations. For a molecule like this compound, semi-empirical methods could be used to quickly estimate properties like dipole moment, heat of formation, and ionization potential, providing a rapid assessment of its chemical characteristics.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, confirming molecular structures. researchgate.netnih.gov
For this compound, DFT calculations can predict its vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. Vibrational frequency calculations are performed on the optimized geometry. The resulting frequencies correspond to specific bond stretches, bends, and torsions within the molecule. Comparing the computed IR spectrum with an experimental one allows for a detailed assignment of the absorption bands. nih.gov For example, in the analysis of Dapsone, DFT calculations successfully assigned experimental spectral lines to specific atomic motions, noting that the S-N stretching vibration is a key indicator for sulfonamide identification. researchgate.netnih.gov
Table 5.2: Comparison of Selected Experimental and Calculated Vibrational Frequencies for a Related Sulfonamide (Dapsone) (Source: Adapted from DFT analysis of Dapsone researchgate.net)
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |
| SO₂ symmetric stretch | 1151 | 1157 | Stretching of S=O bonds |
| SO₂ asymmetric stretch | 1309 | 1315 | Asymmetric stretching of S=O bonds |
| C-S stretch | 750 | 755 | Stretching of Carbon-Sulfur bond |
| S-N stretch | 931 | 847 | Stretching of Sulfur-Nitrogen bond nih.gov |
Mechanistic Studies of Reactions Using Computational Approaches
Computational chemistry provides a window into the dynamics of chemical reactions, allowing for the study of pathways and intermediates that are often difficult or impossible to observe experimentally.
Using computational methods, an entire reaction pathway can be mapped on a potential energy surface. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. nih.gov
For reactions involving this compound, such as nucleophilic aromatic substitution or coupling reactions, DFT calculations can be used to locate the transition state structures. By calculating the energy of the transition state relative to the reactants, one can determine the activation energy of the reaction. This information is vital for understanding reaction rates and predicting how changes in the substrate or reagents will affect the outcome. nih.gov
Computational Analysis of Haloselectivity and Regioselectivity
In molecules with multiple reactive sites, such as the two different bromine atoms in this compound, predicting the site of reaction (regioselectivity) is a significant challenge. Computational analysis offers a powerful solution, particularly for predicting which halogen will participate in reactions like cross-coupling or halogen-metal exchange.
Recent computational studies on polyhalogenated aromatic compounds, such as 2,5-dibromopyridine, provide a framework for understanding this selectivity. wuxibiology.com The outcome often depends on the type of reaction. For palladium-catalyzed cross-coupling or SNAr reactions, selectivity is often governed by the interaction of the reagent with the LUMO of the substrate. The reaction tends to occur at the carbon atom with the largest LUMO lobe. wuxibiology.combaranlab.org
However, for halogen-metal exchange reactions, the selectivity mechanism is different. It has been proposed that these reactions involve interaction with unique, large terminal lobes of unoccupied molecular orbitals (often LUMO, LUMO+1, or higher) that protrude beyond the halogen atom. wuxibiology.com By comparing the size and accessibility of these "string-of-pearls" shaped lobes on the C2-Br and C5-Br bonds of an analogous 2,5-dibromoaromatic system, one can predict which bromine will be preferentially exchanged. This type of analysis, moving beyond just the LUMO, has successfully rationalized why different reaction types can lead to opposite regioselectivity on the same substrate. wuxibiology.com This approach would be directly applicable to predicting the reactivity of the C-Br bonds in this compound.
Advanced Chemical Research Applications of 2,5 Dibromobenzenesulfonamide
Versatile Building Blocks in Complex Organic Synthesis
The presence of multiple reaction sites on the 2,5-dibromobenzenesulfonamide core allows for its use as a versatile building block in the assembly of intricate organic molecules. The differential reactivity of the bromine atoms and the sulfonamide group can be exploited to achieve complex structures through controlled reaction sequences.
Synthesis of Chiral Intermediates
While direct applications of this compound in the synthesis of chiral intermediates are not extensively documented, its structural motifs are integral to methodologies that produce chiral molecules. The synthesis of axially chiral sulfonamides, for instance, has been achieved through organocatalytic and palladium-catalyzed N-allylation reactions. nih.govnih.gov These methods often rely on precursors with ortho-substituents that create steric hindrance, leading to atropisomerism. The 2-bromo substituent in this compound can serve as such a sterically demanding group, suggesting its potential as a starting material for the synthesis of novel N-C axially chiral sulfonamides. nih.gov
Furthermore, the sulfonamide group itself is a key functional handle. Research has demonstrated the synthesis of chiral sulfonamides through various catalytic asymmetric reactions. nih.govacs.org The development of practical methods for accessing axially chiral sulfonamides highlights the potential for derivatives of this compound to be employed in the creation of these important chiral structures. nih.govresearchgate.net
Table 1: Examples of Chiral Sulfonamide Synthesis Strategies
| Strategy | Catalyst/Method | Product Type | Potential Relevance to this compound |
| Organocatalytic N-alkylation | Chiral amine catalysts | Axially chiral N-aryl sulfonamides | The dibromo-substituted phenyl ring could serve as a key structural element for inducing axial chirality. |
| Pd-catalyzed N-allylation | (S,S)-Trost ligand-(allyl-PdCl)₂ | Rotationally stable N-C axially chiral sulfonamides | The 2-bromo substituent can provide the necessary steric bulk for atroposelective transformations. |
| Atroposelective Hydroamination | Palladium catalysis | Axially chiral sulfonamides | The dibromo-substitution pattern offers handles for further functionalization after establishing the chiral axis. |
Modular Synthesis Strategies for Chemical Libraries
The structure of this compound, with its distinct reactive sites, is well-suited for modular synthesis strategies aimed at generating chemical libraries. Modular or "click" chemistry approaches allow for the rapid assembly of diverse molecular entities from a set of versatile building blocks. nih.gov The two bromine atoms can undergo sequential cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, with different partners, while the sulfonamide group can be functionalized independently.
This modularity enables the creation of a wide array of derivatives from a single starting scaffold. Cascade reactions, where multiple bonds are formed in a single operation, represent another powerful strategy. nih.gov The dihalogenated nature of this compound makes it an ideal candidate for such cascade processes, allowing for the efficient construction of complex polycyclic aromatic hydrocarbons and other intricate structures. nih.gov The synthesis of polyfunctional aromatic compounds from non-aromatic precursors or through multi-component benzannulation reactions further underscores the potential for using building blocks like this compound in combinatorial chemistry. researchgate.net
Role in Catalysis Research
The inherent chemical functionalities of this compound make it a promising precursor for the development of novel catalysts and for investigations into catalytic processes.
Precursors for Catalytic Ligands and Organocatalysts
The sulfonamide moiety is a recognized pharmacophore and has also found application in the design of organocatalysts and ligands for transition metal catalysis. For instance, squaramide-sulfonamide organocatalysts have been shown to be effective in asymmetric aldol (B89426) reactions, acting as multiple hydrogen-bond donors. acs.org The 2,5-dibromo-substituted scaffold could be used to synthesize novel chiral sulfonamide-based organocatalysts, where the bromine atoms could be further functionalized to tune the catalyst's steric and electronic properties. beilstein-journals.org
In the realm of metal catalysis, phosphine (B1218219) ligands are of paramount importance. stmarytx.edu The bromine atoms on this compound can be readily converted to phosphine groups via reactions with phosphinating agents. This would allow for the synthesis of bidentate phosphine ligands with a sulfonamide backbone, which could coordinate to metal centers and influence the outcome of catalytic reactions. The synthesis of phosphonate-based diimide ligands for metal-organic frameworks highlights the utility of similar synthetic strategies. stmarytx.edu
Investigation of Catalytic Reaction Kinetics
Detailed kinetic studies involving this compound are not widely reported. However, understanding the kinetics of sulfonamide bond formation is crucial for its application in synthesis. The rate of reaction between a sulfonyl chloride and an amine is a key step in the synthesis of many sulfonamide-containing compounds. ekb.eg Studies on the fragmentation and rearrangement of benzenesulfonamides under mass spectrometry conditions provide insights into the stability and reactivity of the S-N bond. researchgate.net
Furthermore, the kinetics of polymerization reactions involving brominated aromatic monomers are of interest in materials science. acs.org Investigations into the thermal and chemical properties of advanced benzoxazine (B1645224) monomers, including the effects of bromine substitution, offer a framework for how the kinetics of reactions involving this compound could be studied to optimize its use in various applications. acs.org
Contributions to Materials Science and Polymer Chemistry
The presence of two bromine atoms makes this compound a valuable monomer or cross-linking agent in the synthesis of functional polymers. Brominated aromatic compounds are known for their use as flame retardants. mdpi.comacs.org The incorporation of this compound into polymer backbones could impart flame-retardant properties to the resulting materials.
Moreover, the bromine atoms can serve as reactive sites for post-polymerization modification. Functional polymers can be synthesized from less reactive monomers, such as dihaloarenes, through cross-coupling polycondensation reactions. chemistryviews.org This approach allows for the creation of polymers with tailored properties. For example, aromatic polyamides, known for their high thermal stability and mechanical strength, can be functionalized to enhance their properties for specific applications like gas separation or reverse osmosis. mdpi.com The dibromo- and sulfonamide functionalities of this compound offer multiple points for incorporation into and modification of high-performance polymers. The synthesis of functional aromatic polyethers with tunable chromogenic and fluorogenic properties further illustrates the potential for creating advanced materials from functionalized aromatic monomers. bohrium.com
Table 2: Potential Applications in Materials Science
| Application Area | Potential Role of this compound | Relevant Polymer Classes |
| Flame Retardants | As a monomer or additive to impart flame resistance due to its high bromine content. | Polystyrene, Polypropylene, Polyamides |
| Functional Polymers | As a monomer in polycondensation reactions to create polymers with specific properties. | Aromatic Polyamides, Aromatic Polyethers |
| Polymer Modification | As a precursor for polymers that can be subsequently functionalized at the bromine or sulfonamide sites. | Poly(dihalopentadiene)s, Norbornadiene Chain-End Functional Polymers |
Synthesis of Poly(aryl ether sulfonamide)s
Poly(aryl ether)s are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and resistance to chemical degradation. researchgate.netmdpi.com A key subclass, poly(aryl ether sulfonamide)s, incorporates the sulfonamide moiety to enhance properties like solubility and thermal performance.
The synthesis of these polymers often proceeds through nucleophilic aromatic substitution (NAS), where a dihalide monomer is reacted with a bisphenol in the presence of a base. For this reaction to be efficient, the halide leaving groups must be activated by strongly electron-withdrawing groups. While fluorinated monomers like 2,4-difluoro-N,N-dimethylbenzenesulfonamide are highly reactive in NAS polymerization due to the activating effect of both the fluorine and sulfonamide groups, bromo-substituted analogues like this compound are less suited for this specific pathway. atlasofscience.orgchemscene.com
However, the bromine atoms on this compound open up an alternative and powerful route for polymerization: transition metal-catalyzed coupling reactions. Specifically, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig type couplings, are well-established methods for forming carbon-oxygen bonds to create poly(aryl ether)s from dibromoaryl compounds. mdpi.com In this approach, this compound can serve as the dibromo monomer, reacting with various bisphenols. The palladium catalyst facilitates the oxidative addition to the carbon-bromine bonds, enabling subsequent coupling with the phenoxide nucleophiles. This method avoids the need for harsh conditions and highly activated substrates often required for NAS with less reactive chloro or bromo compounds.
The resulting poly(aryl ether sulfonamide)s would feature a polymer backbone with pendant sulfonamide groups. These groups can influence the polymer's properties by increasing the glass transition temperature (Tg) and improving solubility in polar organic solvents. atlasofscience.org Furthermore, the primary sulfonamide group (-SO₂NH₂) offers a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications. researchgate.net
Table 1: Polymerization Approaches for Poly(aryl ether sulfonamide)s
| Polymerization Method | Monomer Example | Key Features |
|---|---|---|
| Nucleophilic Aromatic Substitution (NAS) | 2,4-Difluorobenzenesulfonamide + Bisphenol A | Requires highly activated aryl halides (e.g., F). The sulfonamide group acts as an activating group. atlasofscience.orgchemscene.com |
| Palladium-Catalyzed Cross-Coupling | this compound + Bisphenol A | Suitable for less reactive aryl bromides. Offers mild reaction conditions and broad substrate scope. mdpi.com |
Development of Novel Functional Materials
The unique electronic and structural features of this compound make it an attractive building block for novel functional materials, particularly in the realm of metal-organic frameworks (MOFs). researchgate.net
MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). The sulfonamide group is an effective ligand for coordinating with metal centers. nih.govresearchgate.net By using this compound or its derivatives as a linker, it is possible to synthesize MOFs with tailored pore sizes and chemical environments. The sulfonamide groups lining the pores can create a highly polar surface, making these MOFs potentially useful for applications in selective gas sorption, catalysis, or proton conduction. atlasofscience.org Research has shown that sulfonate-based MOFs can exhibit high proton conductivity, a critical property for fuel cell membranes. atlasofscience.orgnih.gov
Furthermore, the bromine atoms on the linker can be used for post-synthetic modification. After the MOF has been assembled, the C-Br bonds can be converted to other functional groups through reactions like lithiation followed by quenching with an electrophile, or through further palladium-catalyzed coupling reactions. This allows for the precise placement of functionality within the MOF's pores, a strategy used to create materials for targeted applications like selective dye removal from water. researchgate.netnih.gov
Beyond MOFs, the ability to introduce functional groups onto aromatic polymers via bromination-metalation sequences suggests that polymers derived from this compound could serve as platforms for creating functional polymeric materials with applications in membranes, sensors, or biomedical devices. researchgate.netresearchgate.net
Exploration in Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. This compound is particularly well-suited for exploration in this field due to its capacity for forming specific and directional intermolecular bonds.
Design Principles for Molecular Recognition Systems
Molecular recognition is the process by which molecules selectively bind to one another through a collection of non-covalent interactions. The structure of this compound contains two key features that can be exploited for designing molecular recognition systems: the sulfonamide group and the bromine atoms.
Hydrogen Bonding: The sulfonamide group is a robust hydrogen-bonding unit. The N-H protons are acidic and act as excellent hydrogen bond donors, while the sulfonyl oxygens are effective hydrogen bond acceptors. researchgate.netresearchgate.net This allows sulfonamides to form highly predictable and stable hydrogen-bonded networks, such as chains or dimers, in the solid state. nih.govharvard.edu In a molecular recognition context, the sulfonamide group can be used to selectively bind to guest molecules that have complementary hydrogen bond donors and acceptors.
By combining these interactions, this compound can be used as a building block to create host molecules or self-assembled systems that recognize and bind specific guests. The precise geometry of the molecule, with its defined substitution pattern, allows for the rational design of binding cavities with high selectivity.
Table 2: Non-Covalent Interactions in this compound Systems
| Interaction Type | Donor Group | Acceptor Group | Role in Recognition |
|---|---|---|---|
| Hydrogen Bond | Sulfonamide N-H | Sulfonyl Oxygen (O=S=O), other Lewis bases | Forms strong, predictable dimers and chains; key for binding to complementary guests. researchgate.net |
Self-Assembly Processes and Constitutional Dynamic Chemistry
Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. harvard.edunih.gov The hydrogen and halogen bonding capabilities of this compound make it a prime candidate for forming self-assembled structures like tapes, rosettes, or even more complex capsular assemblies. rsc.orgmdpi.com The interplay between these directional forces can lead to the formation of well-defined nano- or micro-scale architectures. nih.gov
A more advanced concept is Constitutional Dynamic Chemistry (CDC), which involves chemical systems capable of altering their constitution by reversibly forming and breaking covalent or non-covalent bonds. harvard.educonicet.gov.arnih.gov This allows a system to adapt and select the most stable component in response to external stimuli. This compound has the potential to be incorporated into such dynamic systems.
Dynamic Covalent Bonds: While the sulfonamide bond is generally stable, certain sulfur-based bonds can exhibit dynamic behavior under specific conditions, participating in reversible exchange reactions. researchgate.netnih.govacs.org For example, dynamic covalent reactions involving sulfonamides have been used to control the chirality of atropisomers. nih.gov
Reversible C-Br Bond Activation: Transition metal catalysis can not only be used to form C-C or C-O bonds but can also, under certain conditions, facilitate the reversible activation of carbon-halogen bonds. escholarship.org This could allow a system containing this compound to dynamically exchange its components through reversible cross-coupling reactions, leading to adaptive materials whose composition can be controlled by external triggers.
The integration of specific molecular recognition motifs and reversible bond formation makes this compound a promising tool for developing complex, adaptive chemical systems.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,5-dibromobenzenesulfonamide with high purity?
- Methodological Answer : A two-step synthesis is typical:
Sulfonation : Start with 2,5-dibromobenzenesulfonyl chloride (CAS 23886-64-8) as the precursor. React with ammonia (NH₃) in anhydrous tetrahydrofuran (THF) at 0–5°C for 4 hours to form the sulfonamide .
Purification : Recrystallize the crude product using a 3:1 ethanol/water mixture to achieve >95% purity. Monitor reaction progress via thin-layer chromatography (TLC; Rf ≈ 0.4 in ethyl acetate/hexane) .
Critical Note: Ensure strict moisture control to avoid hydrolysis of the sulfonyl chloride intermediate .
Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : In DMSO-d₆, aromatic protons appear as doublets (δ 7.8–8.2 ppm) due to deshielding by electronegative substituents. The sulfonamide NH₂ group shows broad singlet peaks (δ 6.5–7.0 ppm) .
- Mass Spectrometry (ESI-MS) : Expect a molecular ion peak at m/z 328.9 ([M-H]⁻) with isotopic patterns confirming bromine presence (1:2:1 ratio for two Br atoms) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–S bond length ≈ 1.76 Å, Br–C–Br angle ≈ 120°) using single-crystal data .
Q. How can solubility parameters guide solvent selection for this compound in reaction optimization?
- Methodological Answer : Use Hansen solubility parameters (HSPs) to predict solvent compatibility:
- δD (Dispersion) : ~18 MPa¹/² (nonpolar interactions dominate).
- δP (Polar) : ~8 MPa¹/².
- δH (Hydrogen bonding) : ~6 MPa¹/² .
- Recommended Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for high solubility. Avoid hydrocarbons (hexane, toluene) due to low polarity.
Advanced Research Questions
Q. How can mechanistic inconsistencies in sulfonamide formation be resolved during synthesis?
- Methodological Answer :
- Kinetic Studies : Perform time-resolved ¹H NMR to track intermediate formation (e.g., sulfonic acid byproducts).
- Computational Modeling : Use density functional theory (DFT) to compare energy barriers for ammonolysis vs. competing hydrolysis pathways. Adjust solvent dielectric constants (ε) in simulations to match experimental conditions .
- Controlled Experiments : Vary ammonia concentration (0.5–2.0 M) and monitor yield via HPLC to identify rate-limiting steps .
Q. What strategies address contradictions between experimental and computational NMR chemical shifts?
- Methodological Answer :
- Solvent Effects : Recalculate shifts using implicit solvent models (e.g., COSMO for DMSO).
- Tautomerism : Investigate NH₂ proton exchange dynamics via variable-temperature NMR.
- Validation : Cross-check with solid-state NMR or IR spectroscopy (e.g., NH stretching at ~3350 cm⁻¹) .
Q. What safety protocols are critical for handling this compound in exothermic reactions?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all steps involving brominated intermediates .
- Thermal Control : Employ ice baths for ammonolysis and incremental reagent addition to mitigate exotherms.
- Spill Management : Neutralize spills with 10% sodium bicarbonate solution and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
